Tetracyanoadamantane
Description
Historical Context and Significance of the Adamantane (B196018) Core Structure in Chemical Research
Adamantane (C₁₀H₁₆) is the simplest member of the diamondoids, a class of hydrocarbons with diamond-like cage structures. Its existence was first suggested in 1924, but it was not isolated from petroleum fractions until 1933 by Stanislav Landa and colleagues in Czechoslovakia. worldscientific.comworldscientific.comwikipedia.orgchemdad.comwikidoc.org The confirmation of its structure using X-ray technology further solidified its unique nature. chemdad.com The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941, although the initial multi-step process yielded only small quantities. worldscientific.comwikipedia.orgchemdad.comwikidoc.org A more practical synthesis was later developed by Paul Schleyer in 1957, which significantly reduced its cost and increased its availability, thereby propelling research into adamantane and its derivatives. chemdad.comwikidoc.orgpublish.csiro.au
The significance of the adamantane core structure in chemical research stems from its distinct properties:
Rigidity and Stability: The tricyclo[3.3.1.1³⁷]decane structure is highly rigid and virtually stress-free, contributing to the thermal and chemical stability of adamantane-based compounds. worldscientific.comwikipedia.orgwikidoc.orgsolubilityofthings.com
Symmetry: Adamantane possesses high Td symmetry, with two distinct types of carbon environments: bridgehead (tertiary) and methylene (B1212753) bridge (secondary). wikipedia.orgmdpi.com This symmetry influences its reactivity and the properties of its derivatives.
Lipophilicity: The hydrocarbon nature of the adamantane core makes it lipophilic, which is a crucial factor in its interactions with biological systems and its solubility in organic solvents. solubilityofthings.comresearchgate.netontosight.aipensoft.net
Diamond-like Lattice: The spatial arrangement of carbon atoms in adamantane is analogous to the basic unit of the diamond lattice, inspiring its name from the Greek word "adamantinos," meaning relating to steel or diamond. wikipedia.orgwikidoc.orgsolubilityofthings.com
These properties have made adamantane a valuable building block in various fields, including medicinal chemistry, materials science, and nanotechnology. worldscientific.comwikipedia.orgresearchgate.netpensoft.netontosight.aiontosight.ainih.govresearchgate.net Adamantane derivatives have found applications as antiviral agents, in polymeric materials, and as components in drug delivery systems. wikipedia.orgpensoft.net
Rationale for Advanced Investigation of Tetracyanoadamantane Derivatives
The investigation of this compound derivatives is driven by the desire to exploit the unique adamantane scaffold by introducing highly polar and reactive cyano (-CN) groups at specific positions, particularly the bridgehead carbons. The rationale includes:
Introduction of Polarity and Reactivity: While adamantane is nonpolar, the introduction of four electron-withdrawing cyano groups significantly alters the electronic distribution and introduces polarity. This makes this compound a more reactive intermediate for further chemical transformations compared to the parent hydrocarbon.
Synthesis of Multifunctional Compounds: The four bridgehead positions in adamantane are symmetrically equivalent. Functionalizing all four with cyano groups provides a molecule with tetrahedral symmetry, serving as a versatile scaffold for synthesizing highly branched or cage-like molecules with precisely positioned functional groups. This is particularly relevant for creating multivalent scaffolds for applications in medicinal chemistry and materials science. nih.gov
Precursor for Other Bridgehead-Substituted Adamantanes: this compound can serve as a key intermediate for the synthesis of other 1,3,5,7-tetrasubstituted adamantane derivatives. For instance, hydrolysis of this compound under strongly acidic conditions yields adamantane-1,3,5,7-tetracarboxylic acid (ADTA), a valuable building block in supramolecular chemistry and organic synthesis. Reduction of this compound can lead to 1,3,5,7-tetrakis(aminomethyl)adamantane (B1252753), another highly functionalized derivative. capes.gov.brresearchgate.net
Exploration of Novel Material Properties: The combination of the rigid adamantane core and the electronic properties conferred by the cyano groups can lead to materials with interesting optical, electronic, or structural properties. Research into adamantane-type compounds has shown potential in areas like nonlinear optics and the creation of porous materials such as Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.netrsc.org this compound, with its specific substitution pattern, is a relevant structure in the design of such materials. researchgate.net
Scope and Academic Relevance of this compound Research
The academic relevance of this compound research lies in its contribution to several key areas of chemistry:
Synthetic Methodology: Developing efficient and selective synthetic routes to this compound and its subsequent derivatives is a significant area of research. Methods like radical nucleophilic substitution (SRN1) reactions have been explored for the synthesis of 1,3,5,7-tetracyanoadamantane from precursors like 1,3,5,7-tetrabromoadamantane (B396909). capes.gov.brresearchgate.netrsc.org Photochemical methods have also been investigated for the cyanation of adamantane derivatives.
Structure-Property Relationships: Studying this compound allows researchers to understand how the introduction of multiple electron-withdrawing groups on the rigid adamantane core affects its electronic structure, reactivity, and physical properties. This contributes to the broader understanding of structure-property relationships in cage hydrocarbons.
Design of Advanced Materials: this compound serves as a scaffold for the construction of more complex molecular architectures with potential applications in materials science. Its tetrahedral geometry makes it suitable for building three-dimensional networks, such as those found in MOFs. researchgate.net
Precursor for Functional Molecules: As a versatile intermediate, this compound is relevant to the synthesis of a range of functional molecules, including those with potential biological activity or applications in catalysis.
Research findings related to this compound often detail synthetic yields, spectroscopic data (e.g., NMR, IR), and characterization of the resulting compounds. For example, the photochemical preparation of 1,3,5,7-tetracyanoadamantane from 1,3,5,7-tetrabromoadamantane using trimethylsilyl (B98337) cyanide under UV irradiation in acetonitrile (B52724) has been reported with specific reaction conditions and yields.
Here is a simplified representation of a synthetic pathway involving this compound:
| Starting Material | Reagent/Conditions | Product | Reported Yield |
| 1,3,5,7-Tetrabromoadamantane | NaCN, DMSO, Photolysis (UV) | 1,3,5,7-Tetracyanoadamantane | Dominant product in mixture rsc.org |
| 1,3,5,7-Tetrabromoadamantane | Trimethylsilyl cyanide, Acetonitrile, UV | 1,3,5,7-Tetracyanoadamantane | 68% |
| 1,3,5,7-Tetracyanoadamantane | Concentrated HCl, Reflux | Adamantane-1,3,5,7-tetracarboxylic acid | 82% (based on recovered starting material) |
| 1,3,5,7-Tetracyanoadamantane | Borane (B79455) reagents | 1,3,5,7-Tetrakis(aminomethyl)adamantane | Not specified in snippet capes.gov.brresearchgate.net |
Note: Yields and conditions may vary depending on the specific research protocol.
Detailed research findings often involve spectroscopic analysis to confirm the structure of synthesized this compound and its derivatives. Techniques such as ¹H NMR and IR spectroscopy are commonly employed. researchgate.net
The academic exploration of this compound contributes valuable knowledge to the fields of organic synthesis, physical organic chemistry, and materials science, highlighting the enduring significance of the adamantane core in generating molecules with diverse and potentially useful properties.
Structure
3D Structure
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
adamantane-1,3,5,7-tetracarbonitrile |
InChI |
InChI=1S/C14H12N4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h1-6H2 |
InChI Key |
AVBNNPVBAUUHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C#N)C#N)C#N)C#N |
Synonyms |
1,3,5,7-tetracyanoadamantane |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Reaction Pathways for Tetracyanoadamantane
Direct Synthetic Routes to Tetracyanoadamantane
The direct introduction of four cyano groups onto the adamantane (B196018) scaffold at the 1, 3, 5, and 7 positions is a challenging transformation. The most successful and well-documented approach involves a photochemical radical nucleophilic substitution reaction.
The conversion of a tetrahalo-substituted adamantane to this compound proceeds efficiently via a photochemical radical nucleophilic substitution (SRN1) mechanism. capes.gov.brnih.govacs.orgresearchgate.net This reaction pathway is particularly suited for this transformation as it avoids the formation of enolizable intermediates that could lead to elimination side products, a common issue in traditional nucleophilic substitution reactions on adamantane systems. acs.org
The SRN1 mechanism involves a chain propagation cycle initiated by photochemical energy. The key steps are:
Initiation: A single electron is transferred to the substrate, 1,3,5,7-tetrabromoadamantane (B396909), to form a radical anion.
Fragmentation: The radical anion fragments, cleaving a carbon-bromine bond to generate an adamantyl radical and a bromide anion.
Coupling: The adamantyl radical then couples with a cyanide nucleophile to form a new radical anion.
Propagation: This new radical anion transfers its excess electron to another molecule of the starting 1,3,5,7-tetrabromoadamantane, thereby propagating the chain reaction and forming the this compound product. researchgate.net
This process is repeated until all four bromine atoms are substituted by cyano groups. The reaction is critically dependent on UV irradiation, as no reaction occurs in the dark. acs.org
The successful synthesis of 1,3,5,7-tetracyanoadamantane via the SRN1 pathway is highly dependent on the optimization of reaction conditions and the stoichiometry of the reagents. Research has shown that photolysis of 1,3,5,7-tetrabromoadamantane with an excess of sodium cyanide in a solvent like dimethyl sulfoxide (B87167) (DMSO) under UV irradiation (e.g., at 254 nm in a Rayonet reactor) leads to the desired product. acs.org
While this compound is the predominant product, the reaction mixture may also contain small quantities of partially cyanated halo-adamantanes, such as dibromodicyanoadamantane and bromotricyanoadamantane, as well as decomposition products. acs.org Careful control of the reaction time and reagent ratios is crucial to maximize the yield of the fully substituted product.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 1,3,5,7-Tetrabromoadamantane | capes.gov.bracs.org |
| Reagent | Sodium Cyanide (NaCN) | acs.org |
| Reagent Stoichiometry | 16 equivalents of NaCN | acs.org |
| Solvent | Dimethyl Sulfoxide (DMSO) | acs.org |
| Concentration | 0.03 M solution of 1,3,5,7-tetrabromoadamantane | acs.org |
| Light Source | UV irradiation at 254 nm (Rayonet reactor) | acs.org |
| Reaction Environment | Quartz vessel | acs.org |
Precursor Chemistry for this compound Production
The preparation of 1,3,5,7-tetrahaloadamantanes, such as tetrabromoadamantane, often starts from adamantane itself. Various halogenation strategies have been explored and optimized. For instance, the bromination of adamantane can be achieved using bromine in the presence of a Lewis acid catalyst. researchgate.net However, these conditions can be harsh. researchgate.net
Improvements in these procedures have been reported. For example, the use of aluminum tribromide has been investigated to avoid halogen exchange and to control the degree of substitution. acs.org The stoichiometry of the Lewis acid is a key factor; for instance, equimolar amounts of adamantane and aluminum tribromide can yield 1,3,5-tribromoadamantane, while using two equivalents of the Lewis acid can lead to the clean formation of 1,3,5,7-tetrabromoadamantane. acs.org
| Halogenating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Bromine (Br2) | Reflux | Monobrominated adamantanes | google.com |
| t-Butyl chloride | Aluminum chloride (AlCl3) | Monochloroadamantanes | google.com |
| Hydrogen halide or metal salt | Concentrated sulfuric acid | Chlorinated and brominated adamantanes | google.com |
| Aluminum tribromide (AlBr3) | Equimolar with adamantane | 1,3,5-Tribromoadamantane | acs.org |
| Aluminum tribromide (AlBr3) | Two equivalents | 1,3,5,7-Tetrabromoadamantane | acs.org |
The functionalization of the adamantane cage at its bridgehead positions is often governed by the stability of the resulting carbocation or radical intermediates. nih.gov The high bond dissociation energies of the C-H bonds in adamantane necessitate the use of highly reactive species for hydrogen atom abstraction. nih.gov
In the context of halogenation, the mechanism can involve complex cationic intermediates and rearrangements, although the high stability of the 1-adamantyl carbocation favors substitution at the bridgehead positions. nih.gov The choice of halogenating agent and reaction conditions can influence the selectivity of the reaction. For instance, non-catalytic halogenation with bromine or iodine monochloride has been proposed to proceed via a cluster mechanism with a high kinetic order with respect to the halogen. rsc.org In these reactions, the rate-limiting step is thought to involve the transfer of a hydrogen atom from adamantane to a polarized halogen cluster, forming a hydrogen halide and an ion pair. rsc.org Understanding these mechanistic details is crucial for developing selective and high-yielding syntheses of the tetrahaloadamantane precursors required for this compound production.
Iii. Derivatization Strategies and Functional Group Transformations of Tetracyanoadamantane
Conversion of Cyano Groups to Aminomethyl Moieties
A significant transformation of the cyano groups in tetracyanoadamantane is their reduction to aminomethyl moieties. This conversion yields 1,3,5,7-tetrakis(aminomethyl)adamantane (B1252753). This reaction is typically achieved using reducing agents such as borane (B79455) reagents. For instance, 1,3,5,7-tetracyanoadamantane, synthesized from 1,3,5,7-tetrabromoadamantane (B396909) via a radical nucleophilic substitution (SRN1) reaction, can be efficiently reduced to 1,3,5,7-tetrakis(aminomethyl)adamantane using borane reagents. capes.gov.bracs.orgnih.gov This transformation is crucial as it converts the electron-withdrawing nitrile groups into nucleophilic primary amine functionalities, opening up possibilities for further reactions, such as the formation of amides, imines, or incorporation into polymeric structures.
| Reactant | Reagent | Product |
| This compound | Borane reagents | 1,3,5,7-Tetrakis(aminomethyl)adamantane |
Hydrolysis of Nitrile Functions to Carboxylic Acid Derivatives
Nitrile groups can be hydrolyzed to carboxylic acids or their derivatives under appropriate conditions. This transformation involves the reaction of the carbon-nitrogen triple bond with water, typically catalyzed by acid or base. usp.brchemistrysteps.compressbooks.publibretexts.org While specific detailed procedures for the complete hydrolysis of all four nitrile groups in this compound to the corresponding tetracarboxylic acid were not extensively detailed in the search results, the general principles of nitrile hydrolysis apply. Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, yielding the carboxylic acid. libretexts.org Base-catalyzed hydrolysis, on the other hand, initially produces a carboxylate salt, which can then be acidified to obtain the carboxylic acid. libretexts.org This conversion would transform this compound into adamantane-1,3,5,7-tetracarboxylic acid, a known compound utilized as a tetrahedral building block, for example, in the synthesis of coordination polymers. researchgate.net
| Reactant | Reaction Type | Conditions (General for Nitriles) | Product (Expected) |
| This compound | Hydrolysis | Acidic or Basic (followed by acidification) | Adamantane-1,3,5,7-tetracarboxylic acid |
Exploration of Further Chemical Transformations at Bridgehead Positions
Beyond the transformations of the cyano groups, the bridgehead positions of the adamantane (B196018) core in this compound can potentially undergo further chemical modifications. The inherent rigidity and electronic properties of the adamantane scaffold influence the reactivity at these positions. While the cyano groups are electron-withdrawing, which can influence reactions at the bridgehead carbons, strategies for functionalization at these sites in adamantane derivatives are known. These can include radical reactions, substitution reactions, and potentially metal-catalyzed processes, although specific examples directly on this compound's bridgehead carbons (other than the initial introduction of the cyano groups) were not prominently featured in the search results. However, the synthesis of this compound itself often involves the functionalization of the bridgehead positions of a precursor like tetrabromoadamantane through radical nucleophilic substitution, highlighting the potential for reactions at these sites. acs.orgresearchgate.net The field of functionalizing rigid scaffolds like adamantane at their bridgehead positions is an active area of research for creating molecular building blocks. thieme-connect.com
Multi-functionalization and Oligofunctionalization Approaches
This compound, with its four equivalent reactive sites, is an ideal scaffold for multi-functionalization and oligofunctionalization approaches. These strategies involve selectively or simultaneously modifying the cyano groups or introducing other functionalities onto the adamantane core to create molecules with multiple functional groups. The conversion of all four cyano groups to aminomethyl groups, as discussed in Section 3.1, is a prime example of tetra-functionalization. Similarly, the potential hydrolysis to the tetracarboxylic acid represents another tetra-functionalization. These multi-functionalized adamantane derivatives serve as valuable tetrahedral building blocks for constructing larger, more complex structures, such as dendrimers or porous materials like Metal-Organic Frameworks (MOFs). acs.org The ability to introduce different types of functional groups through selective transformations of the nitrile functions or reactions at the bridgehead positions allows for the synthesis of oligofunctionalized adamantanes with tailored chemical and physical properties for various applications, including materials science and medicinal chemistry. researchgate.net
Iv. Advanced Spectroscopic and Crystallographic Characterization of Tetracyanoadamantane and Its Derivatives
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the molecular structure and symmetry through the analysis of molecular vibrations.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is routinely employed to characterize tetracyanoadamantane and its derivatives by identifying characteristic absorption bands corresponding to specific molecular vibrations. For this compound, the presence of the nitrile (C≡N) functional groups is a key feature, and their stretching vibration typically gives rise to a strong absorption band in the IR spectrum. Research indicates a characteristic νmax at 2240 cm⁻¹ attributed to the C≡N stretch in this compound. nih.gov Other observed bands at lower wavenumbers, such as 487 cm⁻¹ and 479 cm⁻¹, correspond to other vibrational modes of the molecule, likely involving the adamantane (B196018) cage deformation and C-C stretching within the core. nih.gov
For derivatives like 1,3,5,7-tetrakis(aminomethyl)adamantane (B1252753), the IR spectrum shows distinct bands corresponding to the amino functional groups and the modified adamantane cage. Characteristic νmax values observed include 3387 cm⁻¹ (N-H stretch), 2917 cm⁻¹ (C-H stretch), 1614 cm⁻¹ (N-H bend), and 1318 cm⁻¹ (C-N stretch). nih.gov These shifts and the appearance of new bands compared to the parent this compound confirm the successful transformation and the presence of the new functional groups.
The following table summarizes some characteristic IR absorption bands for this compound and a derivative:
| Compound | Functional Group | Characteristic IR Band (νmax, cm⁻¹) | Reference |
|---|---|---|---|
| This compound | C≡N | 2240 | nih.gov |
| This compound | Adamantane core | 487, 479 | nih.gov |
| 1,3,5,7-Tetrakis(aminomethyl)adamantane | N-H | 3387 | nih.gov |
| 1,3,5,7-Tetrakis(aminomethyl)adamantane | C-H | 2917 | nih.gov |
| 1,3,5,7-Tetrakis(aminomethyl)adamantane | N-H | 1614 | nih.gov |
| 1,3,5,7-Tetrakis(aminomethyl)adamantane | C-N | 1318 | nih.gov |
Raman Spectroscopic Investigations
Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that are Raman active, often those involving symmetric stretches and deformations of the molecular framework. While specific Raman data for this compound was not extensively detailed in the search results, studies on adamantane and functionalized diamondoids highlight the utility of Raman spectroscopy in characterizing these cage structures. Raman spectra of diamondoids exhibit characteristic modes related to C-C vibrations and C-C-C bending and wagging modes, typically observed in the 150-600 cm⁻¹ and 300-900 cm⁻¹ ranges. scbt.comnih.gov The unique symmetry and structure of each diamondoid, including functionalized ones, result in a distinct Raman spectrum, allowing for differentiation between molecules. nih.gov Analysis of the low-frequency region of the Raman spectra, corresponding to CCC-bending/CC-stretching modes, is particularly characteristic of the geometric shape of diamondoid molecules. nih.gov Although not specifically reported for this compound in the provided snippets, Raman spectroscopy would be expected to provide valuable data on the skeletal vibrations of the adamantane cage and how they are affected by the presence of the cyano groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the molecular structure of organic compounds, providing detailed information about the connectivity and environment of atoms, particularly hydrogen (¹H) and carbon (¹³C) nuclei.
Proton (¹H) NMR Spectroscopic Techniques
¹H NMR spectroscopy is highly informative for this compound due to its high symmetry. The twelve equivalent methylene (B1212753) protons (CH₂) in the adamantane cage are chemically identical, resulting in a single, sharp signal in the ¹H NMR spectrum. Research findings consistently report a singlet peak in the range of δ 2.38-2.71 ppm for this compound in different deuterated solvents such as CDCl₃ and DMSO-d₆. nih.govnih.govnih.govfishersci.ca This singlet integrates to 12 protons, confirming the presence and equivalence of the methylene protons and thus the symmetrical substitution pattern at the bridgehead positions. nih.govnih.govnih.govfishersci.ca
For derivatives, the ¹H NMR spectra show changes reflecting the new chemical environments of the protons. For instance, 1,3,5,7-tetrakis(aminomethyl)adamantane exhibits different signals corresponding to the protons of the aminomethyl groups and the remaining adamantane protons, confirming the successful conversion of the cyano groups. nih.govchemspider.com
The following table presents some ¹H NMR data for this compound:
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Inferred) | Reference |
|---|---|---|---|---|---|---|
| This compound | CDCl₃ | 2.71 | s | 12H | Adamantane CH₂ | nih.govnih.govfishersci.ca |
| This compound | DMSO-d₆ | 2.38 | s | 12H | Adamantane CH₂ | nih.gov |
| This compound | DMSO-d₆ | 2.39 | s | 12H | Adamantane CH₂ | nih.gov |
Carbon (¹³C) NMR Spectroscopic Techniques
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, only a few distinct carbon signals are expected. The bridgehead carbons directly attached to the cyano groups are equivalent, as are the methylene carbons of the adamantane cage. The carbon atoms of the cyano groups also constitute an equivalent set.
Reported ¹³C NMR data for this compound in CDCl₃ show signals at δ 54.62 and 54.78 ppm. nih.gov In DMSO-d₆, signals are observed at δ 29.37, 36.19, and 120.96 ppm. nih.govnih.gov These signals correspond to the different carbon environments within the molecule. The signal around 120-121 ppm is characteristic of the sp-hybridized carbon in the nitrile group (C≡N). nih.govnih.gov The signals in the 29-55 ppm range are attributed to the sp³-hybridized carbon atoms of the adamantane cage, with the variations in chemical shift depending on the solvent and their position (bridgehead or methylene). nih.govnih.gov
The following table summarizes some ¹³C NMR data for this compound:
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment (Inferred) | Reference |
|---|---|---|---|---|
| This compound | CDCl₃ | 54.62, 54.78 | Adamantane carbons | nih.gov |
| This compound | DMSO-d₆ | 29.37 | Adamantane carbons | nih.gov |
| This compound | DMSO-d₆ | 36.19 | Adamantane carbons | nih.gov |
| This compound | DMSO-d₆ | 120.96 | C≡N | nih.govnih.gov |
| This compound | DMSO-d₆ | 54.8, 54.6 | Adamantane carbons | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. It is particularly useful for studying compounds that contain chromophores, which are functional groups that absorb UV or visible light. While the saturated adamantane core itself does not absorb strongly in the UV-Vis region, the presence of the cyano groups introduces chromophoric properties.
UV-Vis spectroscopy has been used in studies involving this compound, particularly in the context of photochemical reactions and the investigation of reaction mechanisms. For example, the photochemical preparation of this compound from tetrabromoadamantane involves UV irradiation. nih.govuni.lu UV-Vis spectroscopy can be used to monitor the progress of such reactions by observing changes in the absorption spectrum of the reaction mixture. uni.lu
Reported UV-Vis absorption maxima (λmax) for this compound are around 257 nm and 262 nm. nih.gov These absorptions are likely associated with n→π* or π→π* electronic transitions involving the cyano groups.
Furthermore, UV-Vis spectroscopy can provide insights into mechanistic aspects, such as the potential formation of charge-transfer complexes between reactants. Studies involving radical nucleophilic substitution (S1) processes, which can be relevant to the chemistry of halogenated adamantanes and their conversion to cyano derivatives, have utilized UV-Vis spectroscopy to reveal the possible participation of charge-transfer complexes in the initiation stage. uni.lu This demonstrates the application of UV-Vis spectroscopy not just for compound characterization but also for probing the transient species and interactions involved in reactions involving this compound precursors.
Single Crystal X-ray Diffraction (XRD) Analysis
Single crystal X-ray diffraction (SC-XRD) is a powerful non-destructive analytical technique employed to determine the three-dimensional structure of crystalline substances at the atomic level nih.gov. By analyzing the diffraction pattern produced when X-rays interact with the ordered arrangement of molecules in a single crystal, researchers can deduce the unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms within the crystal lattice. This information is fundamental for unequivocally confirming the structure of synthesized molecules and understanding their solid-state behavior.
The application of SC-XRD to this compound and its derivatives provides critical data for understanding how the rigid adamantane core, functionalized with electron-withdrawing cyano groups or derived functionalities, influences their solid-state architecture. Studies on adamantane derivatives, including those related to this compound, frequently utilize SC-XRD to establish their crystallographic parameters and structural characteristics.
Determination of Molecular Geometry and Conformation
SC-XRD is instrumental in the precise determination of the molecular geometry and conformation of this compound and its derivatives in the crystalline state. The technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's three-dimensional shape.
For this compound, with its rigid adamantane cage structure, the primary focus of geometry determination lies in the precise bond distances and angles within the adamantane core and at the bridgehead positions where the cyano groups are attached. While the adamantane framework itself is inherently rigid, the orientation and any subtle deviations in the geometry due to the presence of the four cyano groups can be precisely mapped using SC-XRD data. For derivatives, such as tetrakis(tetrazol-5-yl)adamantane, SC-XRD has been used to define the structure and the arrangement of the functional groups around the adamantane core. The analysis of these parameters allows for the verification of the intended molecular structure and provides insights into any structural strain or electronic effects induced by the substituents. SC-XRD can also reveal the presence of different conformers within the same crystal structure, as observed in other molecular systems, by identifying distinct molecular geometries in the unit cell.
Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Energy Frameworks
Beyond determining the structure of individual molecules, SC-XRD data is invaluable for analyzing the intermolecular interactions that govern crystal packing. Hirshfeld surface analysis and energy framework calculations are advanced computational tools that utilize crystallographic data to visualize and quantify these interactions.
V. Computational and Theoretical Investigations of Tetracyanoadamantane
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, primarily based on solving the electronic Schrödinger equation, are fundamental tools for analyzing the electronic structure of molecules like tetracyanoadamantane. These methods provide information on molecular geometry, energy levels, charge distribution, and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Research findings indicate that neutral this compound can be stabilized by the application of floating basis functions (FBFs) in DFT calculations. researchgate.net For neutral TCA, the highest stabilization energy observed was 3.36 kJ/mol when using B FBFs with the B3LYP/(6-311++G** + FBF) method. researchgate.net The application of FBFs has been shown to result in significantly higher stabilizations for the negative ions of adamantanes, including TCA anions. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Energy Level Assessment
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com For this compound, FMO analysis provides insights into its electron-donating and electron-accepting capabilities.
DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity and stability. A smaller gap generally suggests higher reactivity. numberanalytics.com Studies have calculated frontier molecular orbitals for adamantane (B196018) derivatives using DFT. researchgate.net Assessment of these energy levels for this compound helps in predicting its potential interactions with other molecules and its behavior in chemical reactions.
Basis Set Effects on Molecular Stabilization Energies
The choice of basis set in quantum chemical calculations significantly impacts the accuracy of the results. A basis set is a set of functions used to represent the atomic orbitals that combine to form molecular orbitals. uomustansiriyah.edu.iqlibretexts.org Different basis sets offer varying levels of accuracy and computational cost.
Studies on adamantane derivatives, including TCA, have investigated the effects of basis sets on calculated properties. The inclusion of diffuse functions in basis sets, such as in the 6-311++G** basis set, is particularly important for accurately describing systems with negative charges or those involved in long-range interactions. researchgate.netstackexchange.com Research using the B3LYP/(6-311++G** + FBF) method has shown that the choice and application of floating basis functions, in conjunction with the standard basis set, can lead to notable stabilization energies for this compound and its anion. researchgate.net The magnitude of stabilization can vary depending on the specific FBFs used. researchgate.net
The following table summarizes some illustrative data on stabilization energies from a computational study:
| Compound | Method | Floating Basis Function | Stabilization Energy (kJ/mol) |
| Neutral Adamantane | B3LYP/(6-311++G** + FBF) | Be | 3.22 |
| Neutral TFA | B3LYP/(6-311++G** + FBF) | B | 10.43 |
| Neutral TCA | B3LYP/(6-311++G** + FBF) | B | 3.36 |
| Anionic Adamantane | B3LYP/(6-311++G** + FBF) | - | Much higher than neutral |
| Anionic TFA | B3LYP/(6-311++G** + FBF) | - | Much higher than neutral |
| Anionic TCA | B3LYP/(6-311++G** + FBF) | - | Much higher than neutral |
Molecular Dynamics (MD) Simulations for Self-Assembly Phenomena
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. mpg.debonvinlab.org By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into dynamic processes such as self-assembly, diffusion, and conformational changes. researchgate.net For this compound, MD simulations are valuable for understanding how individual molecules interact and arrange themselves into larger aggregates or ordered structures.
Investigation of Intermolecular Interactions in Aggregates
MD simulations allow for the detailed investigation of the forces and interactions between molecules in an aggregate. dovepress.commatsci.orgnih.gov In the context of this compound self-assembly, MD simulations can reveal the nature and strength of intermolecular forces, such as van der Waals forces, electrostatic interactions, and potentially π-π interactions involving the cyano groups. arxiv.org These interactions dictate how molecules approach each other and the resulting arrangement within the assembled structure.
Radial Distribution Function Analysis of Assembled Structures
The Radial Distribution Function (RDF), also known as the pair correlation function, is a key analysis tool in MD simulations used to describe how the density of particles varies as a function of distance from a reference particle. wikipedia.orgdalalinstitute.commdanalysis.orgwordpress.com For assembled structures of this compound, the RDF provides quantitative information about the local ordering and packing of molecules.
By calculating the RDF between the centers of mass of TCA molecules or specific atoms within the molecules, researchers can identify preferred intermolecular distances and coordination shells. mdanalysis.orgresearchgate.net Peaks in the RDF indicate distances at which the probability of finding a neighboring molecule is higher than the average density. The position and intensity of these peaks provide insights into the structure and compactness of the assembled aggregates. dovepress.com
The radius of gyration (Rg) is another parameter obtained from MD simulations that characterizes the size and compactness of molecular assemblies. arxiv.org For this compound, the Rg value provides an indication of how extended or compact the self-assembled structures are. In a study of functionalized diamondoids, this compound assemblies were found to have a radius of gyration of 19.4295 Å. arxiv.org This value can be compared to those of other functionalized diamondoids to understand the relative compactness of the assembled structures.
The following table presents radius of gyration values for assemblies of various functionalized diamondoids, including this compound:
| Compound | Radius of Gyration (Rg, Å) |
| 1,3,5,7-Tetraaminoadamantane | 20.8404 |
| This compound | 19.4295 |
| 1,3,5,7-Tetrahydroxyadamantane | 22.6701 |
| 2,2-Dimethoxyadamantane | 17.7154 |
| 1,3,5,7-Tetraphenyladamantane (B96923) | 28.5014 |
| 2,8,9-Trioxa-1-phosphadamantane | 16.7982 |
| Methyl 1-adamantanesulfonate | 20.0798 |
Theoretical Prediction of Optical and Electronic Properties
Theoretical methods are extensively used to predict the optical and electronic properties of organic molecules. These predictions are vital for assessing a compound's suitability for various applications, such as in organic electronics or optical materials. For adamantane-type compounds, computational studies have investigated their optical properties, including linear and nonlinear phenomena. researchgate.netnih.gov The interplay between electronic systems and molecular vibrations within these structures is understood to influence their optical behavior. researchgate.net
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are common tools employed in these investigations. nih.gov These methods allow for the calculation of electronic structure, including band gaps, and can be used to simulate responses to electromagnetic radiation. Other approaches, such as ab initio methods and machine learning techniques trained on large datasets of molecular properties, also contribute to the theoretical prediction of optical characteristics. nih.gov
Assessment of Charge Transport Characteristics
The assessment of charge transport characteristics in organic materials is a significant area of theoretical investigation. Understanding how charges move through a material is critical for the design of organic semiconductors and electronic devices. Theoretical models aim to describe charge transfer processes, which can range from coherent tunneling over short distances to incoherent hopping over longer distances.
Computational studies on charge transport in organic systems often involve calculating parameters such as charge transfer integrals and reorganization energies, which govern the rate of charge hopping. Methods like Marcus electron transfer theory and more advanced quantum mechanical approaches are utilized to model these processes. The influence of molecular structure, packing, and external factors like electric fields on charge transport efficiency are also explored theoretically. While specific detailed theoretical studies on the charge transport characteristics of this compound were not prominently found in the search results, the general theoretical frameworks applied to other organic semiconductors and molecular systems are applicable to understanding the potential charge transport behavior within adamantane-based structures.
Simulation of Electronic Excitation Spectra
Simulating electronic excitation spectra, such as UV-Visible absorption spectra, is a key aspect of theoretically predicting the optical properties of molecules. These simulations provide information about the energies and intensities of electronic transitions. Theoretical calculations can predict excitation energies and oscillator strengths, which are directly related to the positions and intensities of peaks in an absorption spectrum.
Vi. Supramolecular Architectures and Host Guest Systems Incorporating Tetracyanoadamantane Derivatives
Tetracyanoadamantane as a Building Block for Porous Organic Frameworks
Porous Organic Frameworks (POFs) are a class of porous polymers characterized by high porosity, stability, and ease of functionalization, making them promising for applications in gas separation and storage, catalysis, and biomedicine. nih.govrsc.org While the direct use of this compound specifically as a building block for POFs is not extensively detailed in the provided search results, the related adamantane-1,3,5,7-tetracarboxylic acid (ADTA), derived from this compound, is highlighted as a crucial component in supramolecular chemistry. researchgate.net ADTA's tetrahedral symmetry and four carboxylic acid groups enable the formation of stable hydrogen-bonded networks, leading to Hydrogen-Bonded Organic Frameworks (HOFs). These frameworks can encapsulate guest molecules, which is beneficial for creating functional materials. The rigidity of the adamantane (B196018) core in such derivatives is essential for generating permanently porous frameworks. researchgate.net
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Functionalized adamantane derivatives, including those potentially derived from this compound, are recognized as polyhedral building units for three-dimensional (3-D) porous supramolecular structures and nanomaterials, encompassing both purely organic and metal hybrid frameworks like COFs and MOFs. researchgate.net COFs are porous polymers with crystalline structures formed by strong covalent bonds between organic precursors, offering high thermal stability and permanent porosity. wikipedia.org MOFs are crystalline porous coordination polymers where metal ions are linked by organic bridging ligands, also exhibiting high porosity and tunable structures. wikipedia.orgmdpi.com
While direct mentions of this compound in the context of COFs are limited in the search results, the conversion of 1,3,5,7-tetrabromoadamantane (B396909) to 1,3,5,7-tetracyanoadamantane (compound 9) and its subsequent use to afford adamantane-1,3,5,7-tetracarboxylic acid (compound 8) is noted. researchgate.netrsc.org A copper(II) MOF derived from adamantane-1,3,5,7-tetracarboxylic acid was reported as an early example of a rigid open framework material with open metal sites. researchgate.netresearchgate.net This indicates the potential for this compound derivatives, after appropriate functional group transformation, to be integrated into MOF structures. The rigid tetrahedral structure of ligands derived from adamantane, combined with suitable metal secondary building units (SBUs), can lead to stable, non-interpenetrated MOFs with permanent porosity. researchgate.net
Role of Adamantane Core Derivatives in Host-Guest Recognition Systems
The adamantane cage is well-established as an efficient scaffold in supramolecular recognition processes in both chemical and biological systems. rsc.orgnih.gov Its rigid structure and lipophilicity make it a desirable guest molecule in inclusion complexes. rsc.orgnih.gov Adamantane derivatives are widely applied in the design of host-guest supramolecular systems, particularly with cyclodextrins (CDs). rsc.orgmdpi.commdpi.comrsc.orgpensoft.netnih.govresearchgate.netnih.govnih.govresearchgate.net
Design Principles for Adamantane-Based Host-Guest Complexes
The design of adamantane-based host-guest complexes primarily leverages the specific and favorable interaction between the adamantane moiety and the hydrophobic cavity of host molecules, most notably cyclodextrins, particularly β-cyclodextrin (β-CD). rsc.orgmdpi.commdpi.compensoft.netnih.govresearchgate.netresearchgate.net The adamantyl group's spherical shape and size (approximately 7 Å diameter) are a good match for the β-CD cavity. nih.gov This size compatibility, coupled with the lipophilic nature of adamantane and the hydrophobic interior of the cyclodextrin (B1172386) cavity, drives the formation of stable inclusion complexes through noncovalent interactions. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net
Noncovalent Interactions in Supramolecular Assembly
Supramolecular assembly is driven by non-covalent forces, which are weaker than covalent bonds but collectively strong enough to maintain the stability and integrity of supramolecular structures. researchgate.netmdpi.com In adamantane-based supramolecular systems, key noncovalent interactions include:
Hydrophobic interactions: The driving force for the inclusion of the lipophilic adamantane core into the hydrophobic cavity of host molecules like cyclodextrins. rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net
Hydrogen bonding: Carboxyl groups in adamantane derivatives like ADTA can form stable hydrogen-bonded networks crucial for the formation of HOFs and other supramolecular assemblies. Hydrogen bonding is also a significant interaction in the self-assembly of functionalized adamantane derivatives and in the formation of supramolecular polymers. researchgate.netacs.orgacs.org
Electrostatic interactions: These can play a role, particularly when charged functional groups are present on the adamantane derivative or the host molecule. researchgate.netmdpi.com
π-π interactions: While less prominent for the saturated adamantane core itself, these can be relevant if aromatic groups are incorporated into functionalized adamantane derivatives used in supramolecular assemblies. researchgate.netacs.orgarxiv.org
These noncovalent interactions dictate the self-assembly process and the resulting structures, enabling the formation of diverse supramolecular architectures with specific functions. researchgate.netmdpi.comacs.org
Vii. Applications in Advanced Materials Science and Nanotechnology Derived from Tetracyanoadamantane Research
Development of Materials with Tailored Structural Properties
The rigid, non-planar structure of adamantane (B196018) and its derivatives is advantageous for constructing materials with precisely controlled structural properties researchgate.netrsc.org. Tetracyanoadamantane, with its four cyano groups, can act as a highly functionalized node in the creation of complex molecular architectures, including porous materials and supramolecular assemblies researchgate.netresearchgate.net. The specific arrangement and strong polarity of the cyano groups influence intermolecular interactions, which are crucial for directing the self-assembly of molecules into ordered structures arxiv.org.
Research indicates that the nature and position of functional groups on the adamantane core significantly impact the resulting material's structural organization and morphology arxiv.org. For instance, studies on functionalized diamondoids, including this compound, using molecular dynamics simulations have explored how different substituents influence self-assembly behavior arxiv.orgresearchgate.net. While hydrogen-bonding and polar groups tend to foster well-defined, ordered assemblies, groups like nitrile functionalities in this compound may lead to different aggregation patterns compared to those with stronger intermolecular interactions arxiv.org. These findings provide critical insights for designing nanomaterials with tailored structural properties for advanced technological applications arxiv.org.
High Thermal Endurance Materials from Adamantane Scaffolds
The inherent rigidity and strong covalent bonds within the adamantane cage contribute to the thermal stability of its derivatives arxiv.org. This makes adamantane scaffolds attractive for developing materials with high thermal endurance arxiv.orgwikipedia.org. However, the specific functionalization plays a crucial role in the ultimate thermal limits of materials derived from these structures arxiv.org.
Molecular dynamics studies comparing the thermal stability of various functionalized diamondoids, including this compound, have provided valuable data on their fragmentation temperatures arxiv.org. While adamantane derivatives generally exhibit good thermal stability, the study suggests that this compound begins to show fragmentation at a comparatively moderate temperature, around 400–450 K (127-177 °C) arxiv.org. This indicates that while the adamantane core provides a stable base, the nitrile functionalities themselves may not confer substantial thermal robustness to the aggregate structure under elevated temperatures compared to other functional groups like phenyl or heteroatom-rich moieties arxiv.org. For comparison, 1,3,5,7-tetraphenyladamantane (B96923) shows minimal fragmentation until well above 600 K arxiv.org.
The thermal behavior of 1-cyanoadamantane, a related compound, has also been investigated, particularly its thermal transport properties in different polymorphic states icm.edu.pl. Studies involving heat capacity and thermal conductivity measurements have been conducted at temperatures between 2 K and 225 K, revealing information about phonon scattering mechanisms and phase transitions icm.edu.pl.
Here is a table summarizing the thermal fragmentation behavior of select functionalized diamondoids based on molecular dynamics studies:
| Compound | Functional Group(s) | Approximate Fragmentation Onset Temperature (K) |
| This compound | Nitrile (CN) | 400-450 arxiv.org |
| 2,2-Dimethoxyadamantane | Methoxy (OCH₃) | 400-450 arxiv.org |
| 1,3,5,7-Tetrahydroxyadamantane | Hydroxy (OH) | 550-600 arxiv.org |
| 1,3,5,7-Tetraphenyladamantane | Phenyl (C₆H₅) | > 600 arxiv.org |
Contributions to Organic Optoelectronic Devices
Adamantane derivatives, owing to their rigid structure and tunable electronic properties through functionalization, hold potential in the field of organic optoelectronic devices researchgate.netresearchgate.netresearchgate.net. The incorporation of adamantane units into organic materials can influence their optical and electrical characteristics, which are critical for the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics yonsei.ac.kroist.jpmdpi.com.
While specific research directly detailing this compound's role in organic optoelectronics is less prevalent in the provided results, the broader context of functionalized diamondoids and adamantane derivatives highlights their relevance. Functionalized diamondoids have been identified as promising candidates for tailoring fluorescent nanomaterials, although achieving fluorescence without quenching remains an area of active research researchgate.net. The ability to control charge transfer processes through molecular design, as discussed in the context of advanced organic devices, suggests that the electron-withdrawing nature of the cyano groups in this compound could be exploited to influence charge transport and excitonic behavior in organic optoelectronic systems oist.jp.
The determination of key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is essential for designing organic optoelectronic materials korea.ac.krrsc.org. The rigid structure of adamantane derivatives can impact the spatial arrangement of molecular orbitals, potentially influencing energy transfer and charge separation processes within a device oist.jp.
Utility in Molecular Electronics and Nanodevice Fabrication
The nanoscale dimensions and well-defined structure of adamantane derivatives make them intriguing candidates for molecular electronics and nanodevice fabrication researchgate.netresearchgate.netbdu.ac.inonlinescientificresearch.com. Molecular electronics aims to use single molecules or nanoscale molecular assemblies as electronic components bdu.ac.in. The rigid cage of adamantane can serve as a stable platform for anchoring functional groups or for integration into nanoscale circuits researchgate.netresearchgate.net.
This compound, with its specific functionalization, could potentially be used as a building block for creating molecular wires, switches, or other components in nanoscale electronic devices bdu.ac.insnu.ac.kr. The cyano groups can participate in interactions that facilitate the assembly of molecular structures on surfaces or between electrodes arxiv.orgmdpi.com.
Research in molecular electronics involves fabricating molecular devices and studying charge transport at the molecular scale snu.ac.kr. Techniques like dielectrophoresis are used to manipulate and position nanoscale objects, including molecular constructs, between electrodes for characterization and device fabrication mdpi.comjyu.fi. The integration of organic functional materials with traditional electronics is a key challenge in this field mdpi.com. Adamantane derivatives, with their unique structural and electronic properties, offer possibilities for creating hybrid organic/inorganic nanostructures for applications in areas like nanolithography and molecular junctions korea.ac.krmdpi.com.
Role in Advanced Polymer Design and Organocatalysis
Adamantane derivatives, including those with cyano functionalities, are valuable in advanced polymer design and organocatalysis researchgate.netresearchgate.netnih.govd-nb.info. Their rigid, bulky structure can be incorporated into polymer chains to modify material properties such as thermal stability, mechanical strength, and glass transition temperature arxiv.org.
In polymer design, adamantane units can serve as cross-linking agents or as rigid monomers to create polymers with tailored structural and thermal properties arxiv.orgnih.gov. The presence of functional groups like cyano allows for further chemical modification or interaction with other polymer components researchgate.net.
Organocatalysis, which utilizes small organic molecules as catalysts, is another area where adamantane derivatives find application rsc.orgresearchgate.netnih.govd-nb.info. The adamantane core can provide a rigid and well-defined environment for the catalytic site, influencing the catalyst's activity and selectivity rsc.org. While specific examples of this compound as an organocatalyst are not detailed in the provided sources, the broader utility of functionalized adamantanes in catalyst development is established rsc.orgresearchgate.net. The electron-withdrawing nature of the cyano groups could potentially influence the electronic properties of an adamantane-based organocatalyst, affecting its catalytic performance in various reactions, including polymerization nih.govd-nb.info. Organocatalysis is increasingly important in the synthesis of advanced polymer materials for specialty applications, including optoelectronics nih.govd-nb.info.
Viii. Future Research Directions and Emerging Paradigms in Tetracyanoadamantane Chemistry
Exploration of Novel Synthetic Pathways and Mechanistic Insights
Current synthetic routes to tetracyanoadamantane often involve multi-step processes or utilize harsh conditions. For instance, one method involves the photochemical UV irradiation of adamantane (B196018) derivatives in the presence of cyanating agents like trimethylsilyl (B98337) cyanide (TMSCN) in acetonitrile (B52724), proceeding via a radical mechanism . This method allows for simultaneous substitution at the four bridgehead positions of the adamantane core . Another approach utilizes 1,3,5,7-tetrabromoadamantane (B396909) as a key precursor, which can be functionalized to yield TCNA through a nucleophilic radical substitution reaction upon photolysis with sodium cyanide in DMSO rsc.orgthieme-connect.com.
Future research aims to develop more efficient, sustainable, and scalable synthetic methodologies. This includes exploring catalytic approaches, flow chemistry techniques, and milder reaction conditions to improve yields and reduce environmental impact. Gaining deeper mechanistic insights into these reactions, particularly the radical pathways involved in cyanation, is crucial for optimizing existing methods and developing entirely new ones whiterose.ac.uk. Understanding the factors that influence regioselectivity and minimize byproduct formation will be key to advancing the synthesis of TCNA and its precursors. For example, studies on radical nucleophilic substitution (S1) reactions involving adamantane derivatives are ongoing to understand the factors favoring radical species formation and subsequent substitution whiterose.ac.uk.
Table 1: Selected Synthetic Routes to this compound
| Precursor | Reaction Conditions | Proposed Mechanism | Yield | Citation |
| Adamantane derivatives | UV irradiation, cyanating agent (e.g., TMSCN), Acetonitrile, 25°C | Radical | 68% | |
| 1,3,5,7-Tetrabromoadamantane | Photolysis, Sodium cyanide, DMSO | S1 | Dominant product | rsc.orgsemanticscholar.org |
Design of Advanced Derivatives for Specific Functional Performance
The rigid tetrahedral structure of the adamantane core in TCNA provides an excellent scaffold for the rational design of new molecules with tailored properties. By functionalizing the cyano groups or modifying the adamantane cage, researchers can create derivatives with specific electronic, optical, or chemical characteristics. Future work will focus on synthesizing TCNA derivatives with appended functional groups that enable specific interactions, such as those required for sensing, catalysis, or molecular recognition.
For example, converting the nitrile groups of TCNA to carboxylic acids yields adamantane-1,3,5,7-tetracarboxylic acid (ADTA), a molecule known for forming stable hydrogen-bonded organic frameworks (HOFs) . This highlights the potential for TCNA as a precursor to a range of functional materials. Research will explore introducing various functional groups (e.g., amines, halogens, organometallic complexes) to the adamantane core or the nitrile functionalities to tune properties like solubility, reactivity, and self-assembly behavior arxiv.orgresearchgate.net. The influence of different functional groups on properties like thermal stability and aggregation is already being investigated for diamondoids, including TCNA arxiv.org.
Table 2: Examples of this compound Derivatives and Potential Applications
| Derivative Type | Potential Functional Groups | Potential Applications |
| Carboxylic acid derivatives | -COOH | Hydrogen-bonded organic frameworks (HOFs), Porous materials |
| Amine derivatives | -CHNH | Linkers in supramolecular structures, Peptide conjugates researchgate.netresearchgate.net |
| Halogenated derivatives | -F, -Cl, -Br, -I | Precursors for further functionalization, Electronic materials thieme-connect.comresearchgate.net |
| Organometallic complexes | Transition metal coordination complexes | Catalysis, Luminescent materials, NLO materials rsc.orgsemanticscholar.org |
Integration with Hybrid and Composite Materials
Integrating TCNA and its derivatives into hybrid and composite materials offers a pathway to create novel materials with synergistic properties. The rigid structure of TCNA can enhance the mechanical strength, thermal stability, and structural order of composite materials. Future research will explore incorporating TCNA into polymers, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other matrix materials.
TCNA has already been explored as a building block for porous supramolecular structures and within metal hybrid frameworks researchgate.net. Its conversion to ADTA demonstrates its utility in forming HOFs . Research will investigate how the incorporation of TCNA influences the porosity, surface area, and functionality of these hybrid materials, potentially leading to applications in gas storage and separation, heterogeneous catalysis, and sensing researchgate.net. Studies on other hybrid composites highlight the benefits of combining different reinforcing materials to achieve enhanced mechanical and thermal properties researchgate.netnumberanalytics.commdpi.com.
Computational Chemistry as a Predictive Tool for Material Design
Computational chemistry, including density functional theory (DFT) and molecular dynamics simulations, is becoming increasingly important in predicting the properties of molecules and designing new materials. For TCNA, computational methods can provide insights into its electronic structure, intermolecular interactions, and potential reactivity. This information can guide the synthesis of new derivatives and the design of hybrid materials with desired properties arxiv.orgresearchgate.netmpie.deliverpool.ac.ukrsc.org.
Future research will utilize computational chemistry to predict the self-assembly behavior of functionalized adamantanes, including TCNA, and their interactions with different matrix materials arxiv.orgresearchgate.net. This can help researchers understand how molecular structure influences bulk properties like thermal stability and aggregation arxiv.org. Computational modeling can also assist in designing porous frameworks by predicting the structural outcomes of using TCNA-based building blocks researchgate.net. The use of computational tools to predict crystal structures and material properties is an active area of research, aiming to accelerate the discovery of new functional materials liverpool.ac.ukrsc.org.
Table 3: Computational Methods Applied to Adamantane Derivatives
| Computational Method | Applications | Findings Related to Adamantanes | Citation |
| Density Functional Theory (DFT) | Geometry optimization, Electronic structure calculations, Interaction energies | Studied electronic structures and stabilization energies of adamantanes and their anions researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Molecular Dynamics Simulations | Self-assembly behavior, Thermal stability, Dynamics of molecules | Investigated self-assembly and thermal fragmentation of functionalized diamondoids including TCNA arxiv.orgresearchgate.net | arxiv.orgresearchgate.net |
Expanding Applications in Molecular Machines and Responsive Systems
The rigid and well-defined structure of TCNA makes it an attractive component for the construction of molecular machines and responsive systems. Future research will explore its potential in creating molecular switches, rotors, or other nanoscale devices that can perform mechanical work or change properties in response to external stimuli (e.g., light, temperature, chemical signals).
While the direct application of TCNA in molecular machines is an emerging area, the broader field of molecular machines utilizes rigid scaffolds and relies on controlled molecular motion for function researchgate.netnih.govyoutube.com. The incorporation of TCNA into such systems could provide structural integrity and potentially introduce responsiveness through the cyano groups or other appended functionalities. Research into stimuli-responsive materials, including nanocarriers that release therapeutics in response to environmental changes, provides a framework for designing TCNA-based responsive systems nih.gov. The ability to tune the properties of TCNA derivatives could lead to their use in systems that respond to specific chemical or physical cues, opening up possibilities in areas like targeted delivery or adaptive materials.
Table 4: Potential Roles of this compound in Molecular Machines and Responsive Systems
| Role in System | Description | Relevance of this compound |
| Structural Component | Providing rigidity and a defined geometry | The adamantane core is inherently rigid and tetrahedral. |
| Functional Element | Introducing responsiveness or interaction sites through functional groups | The cyano groups can be modified or act as interaction sites; derivatives offer diverse functionalities. |
| Building Block for Assemblies | Creating ordered supramolecular structures with dynamic properties | Can be used to build frameworks or assemblies that exhibit controlled motion or response. researchgate.net |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Tetracyanoadamantane, and how can experimental parameters be optimized to improve yield?
- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). A stepwise optimization approach is recommended:
Conduct pilot reactions with varying solvent systems (e.g., DMF vs. THF) to assess solubility and reactivity .
Use fractional factorial design to identify critical parameters (e.g., molar ratios, reaction time) affecting yield .
Validate purity via HPLC or GC-MS, and compare results with computational predictions of byproduct formation .
- Data Consideration : Document reaction yields, side products, and spectroscopic validation (e.g., NMR for cyano group confirmation) to ensure reproducibility .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically employed to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Focus on and chemical shifts to verify adamantane backbone symmetry and cyano group integration. Compare experimental shifts with DFT-calculated values to resolve ambiguities .
- IR : Analyze C≡N stretching frequencies (~2200 cm) to confirm substitution completeness. Use peak deconvolution to distinguish overlapping signals from residual solvents .
- Data Contradiction : If NMR and IR data conflict (e.g., unexpected splitting in NMR), re-examine sample purity or consider X-ray crystallography for definitive structural confirmation .
Advanced Research Questions
Q. What computational strategies are most effective for modeling the electronic properties of this compound, and how do they align with experimental findings?
- Methodological Answer :
DFT Modeling : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential surfaces. Validate against UV-Vis and cyclic voltammetry data .
MD Simulations : Assess solvent effects on molecular aggregation using force fields like OPLS-AA. Compare with TEM or DLS experimental data .
- Data Gaps : If computational bandgaps deviate >0.5 eV from experimental values, re-evaluate basis set selection or include solvation models (e.g., COSMO) .
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound across different studies?
- Methodological Answer :
Controlled TGA/DSC : Standardize heating rates (e.g., 10°C/min under N) and sample mass (5–10 mg) to minimize experimental variability .
Cross-Study Analysis : Perform meta-analysis of literature T values, accounting for instrumentation differences (e.g., open vs. sealed crucibles) .
- Hypothesis Testing : If decomposition onset varies by >20°C, investigate crystallinity (via XRD) or moisture content (via Karl Fischer titration) as confounding factors .
Q. What experimental designs are suitable for probing the host-guest interaction capabilities of this compound in supramolecular systems?
- Methodological Answer :
Titration Studies : Use fluorescence quenching or NMR titration to quantify binding constants (K) with guest molecules (e.g., cyclodextrins) .
Competitive Binding Assays : Introduce competing ligands (e.g., adamantane derivatives) to assess selectivity. Monitor via isothermal titration calorimetry (ITC) .
- Limitations : If binding affinities are inconsistent, verify guest purity or consider steric effects via molecular docking simulations .
Methodological and Analytical Considerations
Q. How should researchers address reproducibility challenges in catalytic applications of this compound-based frameworks?
- Methodological Answer :
Standardize Activation Protocols : Pre-activate materials under vacuum (200°C, 12 hrs) to ensure consistent porosity .
Control Batch Variability : Use PXRD and BET surface area analysis to confirm structural consistency across synthesis batches .
- Troubleshooting : If catalytic activity drops >15%, test for ligand leaching via ICP-MS or reuse the catalyst in subsequent cycles to assess stability .
Q. What statistical approaches are recommended for validating structure-property relationships in this compound derivatives?
- Methodological Answer :
Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with properties like fluorescence quantum yield .
Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., spectroscopic, thermal, catalytic) to identify dominant factors .
- Validation : Use leave-one-out cross-validation (LOOCV) to avoid overfitting, ensuring R > 0.85 for predictive models .
Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance when reporting novel applications of this compound in biomedical contexts?
- Methodological Answer :
Preclinical Validation : Adhere to OECD Guidelines for in vitro cytotoxicity assays (e.g., MTT tests on >3 cell lines) .
Data Transparency : Disclose all synthetic intermediates and byproducts in supplementary information, even if non-toxic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
